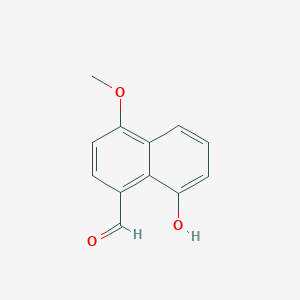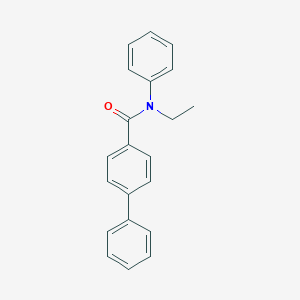![molecular formula C10H10N4O2S B274500 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274500.png)
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid, also known as EtSTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria and fungi. In vivo studies have shown that this compound can reduce tumor growth in animal models and decrease the severity of inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid in lab experiments is its versatility. The compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are numerous future directions for the study of 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid. One area of interest is the development of new synthetic routes for the compound that are more efficient and cost-effective. Another area of interest is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the use of this compound as a building block for the synthesis of advanced materials, such as MOFs and COFs, is an area of growing interest that warrants further investigation.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to identify new applications for its use.
Synthesis Methods
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid can be synthesized through a multistep reaction involving the reaction of 4-bromo-2-nitrobenzoic acid with ethanethiol, followed by reduction of the nitro group, and finally the substitution of the bromine with azide ion. The resulting compound is then treated with sodium ethoxide to yield this compound.
Scientific Research Applications
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid has been found to have potential applications in various fields of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In materials science, this compound has been used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C10H10N4O2S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
4-(5-ethylsulfanyltetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H10N4O2S/c1-2-17-10-11-12-13-14(10)8-5-3-7(4-6-8)9(15)16/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
GHMVOWJRSXSLGE-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CCSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)
![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)

![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)



